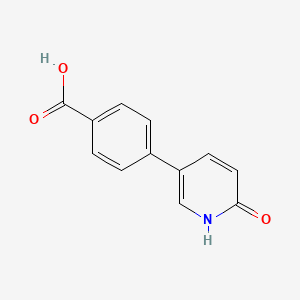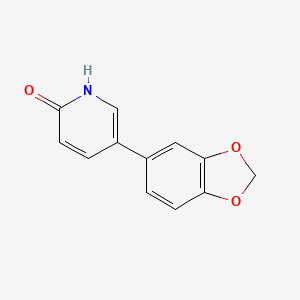
5-(4-Carboxyphenyl)-2-hydroxypyridine, 95%
Overview
Description
5-(4-Carboxyphenyl)-2-hydroxypyridine, also known as 5CP2HP, is a hydroxypyridine derivative that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 247-249°C and is soluble in water and ethanol. 5CP2HP is primarily used in the synthesis of organic compounds, such as heterocyclic compounds, as well as in the study of various biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, such as heterocyclic compounds. It has also been used in the study of various biochemical and physiological effects in laboratory experiments. For example, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been used to study the effects of catecholamines on the cardiovascular system, as well as to study the effects of various hormones on the reproductive system. Additionally, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been used as a tool to study the effects of various neurotransmitters on behavior and cognition.
Mechanism of Action
The exact mechanism of action of 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% binds to certain proteins and receptors in the body, which then triggers a series of biochemical and physiological effects. For example, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of behavior and cognition. Additionally, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the production of catecholamines, such as dopamine and norepinephrine, which are involved in the regulation of behavior and cognition. Additionally, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to increase the production of serotonin, which is involved in the regulation of mood and anxiety. Furthermore, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to increase the production of endorphins, which are involved in the regulation of pain and pleasure.
Advantages and Limitations for Lab Experiments
The primary advantage of using 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its ability to bind to various proteins and receptors in the body, which then triggers a series of biochemical and physiological effects. Additionally, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, it is not possible to accurately measure the exact concentration of 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% in the body, which can limit its usefulness in certain experiments. Additionally, 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% is not very stable, which can limit its usefulness in long-term experiments.
Future Directions
There are a variety of potential future directions for 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% research. For example, further research could be conducted to better understand the exact mechanism of action of 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% and how it binds to various proteins and receptors in the body. Additionally, further research could be conducted to investigate the potential therapeutic applications of 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95%, such as its potential use in the treatment of various neurological disorders. Furthermore, further research could be conducted to investigate the potential toxicity of 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95%, as well as its potential side effects. Finally, further research could be conducted to investigate the potential interactions between 5-(4-Carboxyphenyl)-2-hydroxypyridine, 95% and other drugs, as well as its potential interactions with dietary components.
properties
IUPAC Name |
4-(6-oxo-1H-pyridin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-6-5-10(7-13-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLYLVSGKCNXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxyphenyl)-2-hydroxypyridine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















